4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzaldehyde, featuring bromine, methoxy, and trifluoromethyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the bromination of 2-methoxy-5-(trifluoromethyl)benzaldehyde. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 4-Bromo-2-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-2-methoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique substituents make it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-5-methoxybenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
2-Bromo-4-methoxybenzaldehyde: Lacks the trifluoromethyl group, affecting its chemical properties and reactivity.
5-Bromo-α,α,α-trifluoro-m-tolualdehyde: Similar trifluoromethyl substitution but different positioning of the bromine and methoxy groups.
Uniqueness
4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C9H6BrF3O2 |
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Molecular Weight |
283.04 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8-3-7(10)6(9(11,12)13)2-5(8)4-14/h2-4H,1H3 |
InChI Key |
BXRSZURBBUMBLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)C(F)(F)F)Br |
Origin of Product |
United States |
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